molecular formula C22H27NO3 B5375679 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone

Cat. No. B5375679
M. Wt: 353.5 g/mol
InChI Key: DMIPPBHPDPRAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and was initially used as a research chemical. However, it has gained popularity as a recreational drug due to its stimulant properties. MDPV has been classified as a Schedule I drug in the United States, indicating its high potential for abuse and dependence.

Mechanism of Action

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has been shown to cause a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. It has also been reported to cause anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has several advantages as a research chemical, including its potent stimulant effects and its ability to selectively target dopamine, norepinephrine, and serotonin. However, its abuse potential and potential for adverse effects limit its usefulness in research.

Future Directions

Future research on 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone should focus on its potential as a treatment for medical conditions such as ADHD and depression. Additionally, further studies are needed to understand the long-term effects of 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone use and its potential for abuse and dependence. Finally, research should be conducted to identify new compounds that have similar stimulant effects but with a lower potential for abuse and dependence.

Synthesis Methods

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone is synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with phenylmagnesium bromide, followed by the reaction with 4-piperidone hydrochloride. The resulting compound is then treated with benzaldehyde and sodium borohydride to yield 1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone.

Scientific Research Applications

1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone has been extensively studied for its stimulant properties and its potential as a treatment for various medical conditions. In particular, it has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

1-[1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17(24)22(19-7-5-4-6-8-19)11-13-23(14-12-22)16-18-9-10-20(25-2)15-21(18)26-3/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIPPBHPDPRAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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